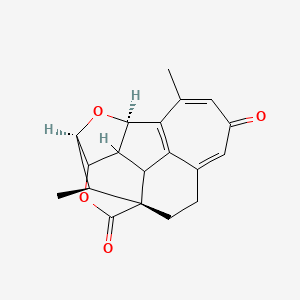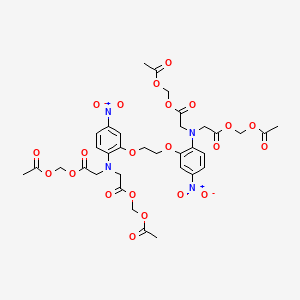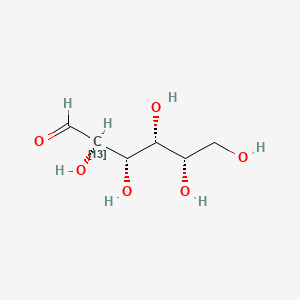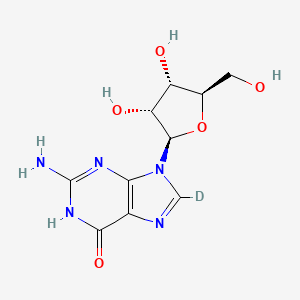
Harringtonolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cephalotaxus harringtonia. It was first identified in 1978 by Buta and coworkers . Harringtonolide belongs to the cephalotane-type diterpenoids and is characterized by a unique cage-like structure that includes a tropone ring, a fused tetracarbocyclic skeleton, a bridged lactone, and a tetrahydrofuran ring . This compound has garnered significant attention due to its potent biological activities, including antiproliferative, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of harringtonolide involves several key transformations, including an intramolecular Diels-Alder reaction and a rhodium-complex-catalyzed intramolecular [3+2] cycloaddition to construct the tetracyclic core . The synthesis begins with the preparation of the starting materials, followed by a series of cyclization and oxidation reactions to form the complex cage-like structure .
Industrial Production Methods: Due to the complexity of its structure, industrial production of this compound is challenging. The compound is typically obtained through semi-synthesis or total synthesis in research laboratories . Advances in biotechnological methods, such as the use of diterpene synthases, have shown promise in improving the yield and efficiency of this compound production .
Chemical Reactions Analysis
Types of Reactions: Harringtonolide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Lead tetraacetate is used to oxidize alcohol derivatives of this compound.
Reduction: Reduction reactions often involve the use of hydride donors to convert ketones to alcohols.
Substitution: Bromination reactions using N-bromosuccinimide (NBS) are common for introducing bromine atoms into the molecule.
Major Products: The major products formed from these reactions include brominated derivatives, reduced alcohols, and oxidized ketones .
Scientific Research Applications
Harringtonolide has a wide range of scientific research applications:
Mechanism of Action
Harringtonolide exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit cancer cell migration by targeting the receptor for activated C kinase 1 (RACK1) and suppressing the epithelial-mesenchymal transition (EMT) process . Additionally, it inhibits the activation of the FAK/Src/STAT3 signaling pathway in cancer cells .
Comparison with Similar Compounds
Harringtonolide is unique among cephalotane-type diterpenoids due to its complex cage-like structure and potent biological activities . Similar compounds include:
Cephanolide A: Shares a similar tetracyclic core but differs in its biological activity and structural details.
Hainanolidol: A structural congener of this compound, but biologically inactive.
This compound’s distinct structure and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C19H18O4 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(1S,13R,15R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione |
InChI |
InChI=1S/C19H18O4/c1-7-5-10(20)6-9-3-4-19-8(2)15-17(23-18(19)21)13-14(19)12(9)11(7)16(13)22-15/h5-6,8,13-17H,3-4H2,1-2H3/t8-,13?,14?,15-,16+,17?,19-/m1/s1 |
InChI Key |
QNJIIOHVULPMRL-PRCXHXKWSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C3C4[C@@H](O2)C5=C6C4[C@]1(CCC6=CC(=O)C=C5C)C(=O)O3 |
Canonical SMILES |
CC1C2C3C4C5C1(CCC6=CC(=O)C=C(C(=C56)C4O2)C)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2R,3S,5R)-4-[[tert-butyl(dimethyl)silyl]methoxy]-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406329.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12406342.png)




![4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1'-cyclopropane]-12-one](/img/structure/B12406366.png)

![(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12406371.png)

![9-[(1R,9R,10R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3-oxo-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B12406391.png)
